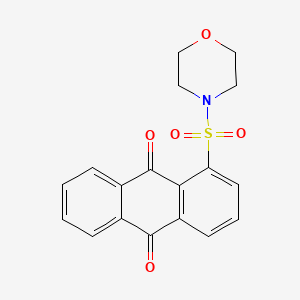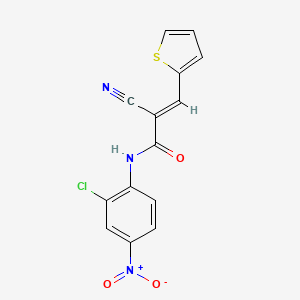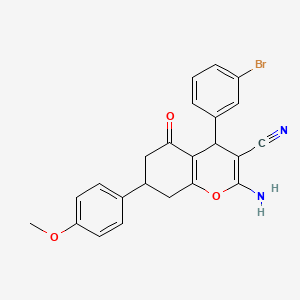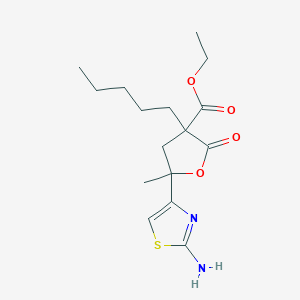
1-(Morpholin-4-ylsulfonyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Sulfonated anthracene-9,10-dione, morpholine.
Conditions: The reaction is conducted in the presence of a base such as triethylamine at room temperature to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of 1-(Morpholin-4-ylsulfonyl)anthracene-9,10-dione follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Morpholin-4-ylsulfonyl)anthracene-9,10-dione can be synthesized through several methods
-
Sulfonation of Anthracene-9,10-dione:
Reagents: Anthracene-9,10-dione, sulfuric acid, and chlorosulfonic acid.
Conditions: The reaction is typically carried out at elevated temperatures (around 100-150°C) to ensure complete sulfonation.
Chemical Reactions Analysis
Types of Reactions: 1-(Morpholin-4-ylsulfonyl)anthracene-9,10-dione undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Typically carried out in acidic or basic media at room temperature.
Products: Oxidized derivatives of the anthraquinone structure.
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Conducted in anhydrous solvents such as tetrahydrofuran (THF) at low temperatures.
Products: Reduced forms of the anthraquinone, often leading to hydroquinone derivatives.
-
Substitution:
Reagents: Various nucleophiles such as amines, thiols.
Conditions: Performed in the presence of a base at room temperature.
Products: Substituted anthraquinone derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in THF.
Substitution: Morpholine in the presence of triethylamine.
Major Products:
Oxidation: Anthraquinone derivatives with additional oxygen functionalities.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone compounds.
Scientific Research Applications
1-(Morpholin-4-ylsulfonyl)anthracene-9,10-dione has diverse applications in scientific research:
-
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Acts as a catalyst in certain organic reactions.
-
Biology:
- Employed in the study of enzyme inhibition and protein interactions.
- Used in fluorescence microscopy due to its photophysical properties.
-
Medicine:
- Investigated for its potential anticancer properties.
- Used in the development of diagnostic agents.
-
Industry:
- Utilized in the production of dyes and pigments.
- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-ylsulfonyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group enhances its binding affinity to these targets, while the morpholine ring provides additional stability and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Anthracene-9,10-dione: Lacks the sulfonyl and morpholine groups, making it less reactive.
1-(Piperidin-4-ylsulfonyl)anthracene-9,10-dione: Similar structure but with a piperidine ring instead of morpholine, leading to different reactivity and applications.
1-(Morpholin-4-ylsulfonyl)anthraquinone: Similar but with different oxidation states, affecting its chemical behavior.
Uniqueness: 1-(Morpholin-4-ylsulfonyl)anthracene-9,10-dione is unique due to the presence of both the morpholine and sulfonyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and binding affinity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C18H15NO5S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-morpholin-4-ylsulfonylanthracene-9,10-dione |
InChI |
InChI=1S/C18H15NO5S/c20-17-12-4-1-2-5-13(12)18(21)16-14(17)6-3-7-15(16)25(22,23)19-8-10-24-11-9-19/h1-7H,8-11H2 |
InChI Key |
RFBPMEWHXVGMDH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(pyridin-3-yl)-1,3,5-triazin-2-amine](/img/structure/B11651403.png)

![N-[(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino]{[(4-methylphenyl)carbonyl]amino}methylidene]-4-methylbenzamide](/img/structure/B11651413.png)
![(5E)-5-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651414.png)

![7-[(4-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B11651425.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11651430.png)
![2-(1,2-dihydroacenaphthylen-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11651432.png)
![2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11651436.png)
![(6Z)-6-[4-(diethylamino)benzylidene]-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651439.png)

![2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11651449.png)
